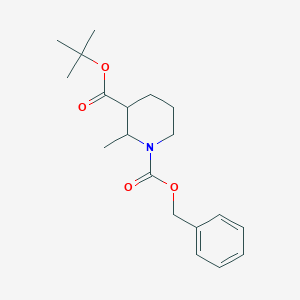
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl group, and a methyl group attached to a piperidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
The synthesis of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The methyl group is then introduced via alkylation. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran .
化学反应分析
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyl group.
科学研究应用
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting the central nervous system.
作用机制
The mechanism of action of (2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the Boc group provides stability and protection during chemical reactions. The piperidine ring’s conformation plays a crucial role in determining the compound’s overall reactivity and biological activity .
相似化合物的比较
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate can be compared to other piperidine derivatives, such as:
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-phenylpiperidine-1-carboxylate: Contains a phenyl group, leading to different reactivity and biological properties.
(2S,3R)-benzyl 3-(tert-butoxycarbonyl)-2-isopropylpiperidine-1-carboxylate: Features an isopropyl group, affecting its steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
生物活性
(2S,3R)-Benzyl 3-(tert-butoxycarbonyl)-2-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its chemical stability and reactivity. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with piperidine structures often exhibit a range of biological activities, including:
- Antagonistic Effects : Piperidine derivatives have been studied for their antagonistic effects on chemokine receptors. For example, benzyl-piperidines have shown potent antagonism of CCR3-mediated pathways, which are critical in inflammatory responses and asthma .
- Pharmacological Properties : The introduction of various substituents on the piperidine ring can enhance binding affinity and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies have demonstrated that modifications can significantly improve the potency of these compounds .
In Vitro Studies
In vitro studies have shown that this compound exhibits:
- Inhibition of Eotaxin-Induced Responses : This compound has been linked to the inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating its potential role in managing allergic responses .
Case Studies
A notable case study involved the evaluation of a series of benzyl-piperidine derivatives, including this compound. The findings highlighted:
- Binding Affinity : The compound demonstrated a low nanomolar range binding affinity for CCR3, suggesting its potential as a therapeutic agent for conditions involving eosinophilic inflammation .
Data Table: Biological Activity Summary
属性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
1-O-benzyl 3-O-tert-butyl 2-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H27NO4/c1-14-16(17(21)24-19(2,3)4)11-8-12-20(14)18(22)23-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3 |
InChI 键 |
HRISBMYHHVBLFC-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















